Product packaging for Citrinadin A(Cat. No.:)

Citrinadin A

Cat. No.: B1245145
M. Wt: 624.8 g/mol
InChI Key: BERMVHWKOOMCMF-CMDYZYQTSA-N
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Description

Historical Context of Citrinadin A Discovery and Initial Characterization

This compound, a structurally intricate alkaloid, was first brought to the scientific community's attention in 2004. It was isolated from the cultured broth of a marine-derived fungus, Penicillium citrinum. researchgate.netresearchgate.netacs.org This fungus was itself sourced from a marine red alga, highlighting the rich and often untapped chemical diversity of marine ecosystems. researchgate.netresearchgate.net The initial characterization of this compound was accomplished through extensive spectroscopic analysis, which began to unravel its complex molecular architecture. researchgate.net A year later, the same research group isolated a related compound, citrinadin B. researchgate.net

The initial structural elucidation of this compound revealed a novel pentacyclic framework. researchgate.net However, the precise arrangement of its atoms in three-dimensional space, its stereochemistry, remained a significant challenge. The originally proposed structure was later revised following the first total syntheses of this compound and B. nih.govacs.orgthieme-connect.comacs.org These synthetic achievements were crucial in definitively establishing the correct relative and absolute stereochemistry of this complex natural product. nih.govthieme-connect.com

Overview of this compound's Significance within Natural Products Chemistry Research

The discovery of this compound has had a considerable impact on the field of natural products chemistry. Its unique and complex molecular architecture has made it a compelling target for total synthesis. nih.govnih.gov The challenges presented by its dense array of stereocenters and fused ring systems have spurred the development of new synthetic strategies and methodologies. nih.govutexas.edu

The successful total syntheses of this compound have not only provided access to this rare natural product for further study but have also led to a deeper understanding of complex chemical transformations. researchgate.netnih.govacs.orgacs.org These synthetic endeavors have showcased innovative approaches to constructing intricate molecular frameworks, including the use of diastereoselective vinylogous Mannich reactions and oxidative rearrangements of indoles. researchgate.netnih.govacs.org Furthermore, the study of this compound's biosynthesis has provided valuable insights into the enzymatic machinery that nature employs to construct such complex molecules. nih.govdntb.gov.uasemanticscholar.org

Classification of this compound within Known Chemical Scaffolds

This compound belongs to the family of spirooxindole alkaloids. nih.govthieme-connect.com A defining feature of this class of compounds is the spirocyclic fusion of an oxindole (B195798) ring system to another ring. In the case of this compound, this spiro center connects the oxindole moiety to a complex pentacyclic system. researchgate.netnih.gov This intricate core structure includes a highly substituted quinolizidine (B1214090) ring system. thieme-connect.comnih.gov

The broader class of prenylated indole (B1671886) alkaloids also encompasses this compound. researchgate.netnih.govsemanticscholar.org These natural products are characterized by the incorporation of a prenyl unit, derived from isoprene, into an indole framework. The biosynthesis of these compounds often involves complex enzymatic cascades that lead to a wide diversity of structures. semanticscholar.org The unique 6/5/5/6/6 pentacyclic ring core of this compound distinguishes it within this large and varied family of natural products. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC35H52N4O6
Molecular Weight624.8 g/mol
IUPAC Name[(3R,3'aR,6'S,8'R,9'aR,10'aS)-7-(3,3-dimethyloxirane-2-carbonyl)-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)-2-oxospiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-8'-yl] (2S)-2-(dimethylamino)-3-methylbutanoate
InChIInChI=1S/C35H52N4O6/c1-17(2)26(38(5)6)34(43)45-25-15-32(4)16-39(7)22-14-21-20-13-19(33(40,22)35(21,25)44)12-18-8-9-23(28(18)24(20)37-31(33)42)29(41)27-30(3,4)46-27/h8-9,17,19-22,25-27,40,44H,12-16H2,1-7,10-11H3/t19-,20+,21-,22-,25+,26+,27+,33+,35-/m1/s1
InChIKeyN/A
Canonical SMILESCC(C)C(C(=O)OC1CC2(C)CN(C)C3CC4C5(C(C3(C1)O)N(C5=O)C(=O)C6C(O6)(C)C)C7=CC=CC=C7N4)N(C)C
CAS Number604633-81-2
Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52N4O6 B1245145 Citrinadin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H52N4O6

Molecular Weight

624.8 g/mol

IUPAC Name

[(3R,3'aR,6'S,8'R,9'aR,10'aS)-7-(3,3-dimethyloxirane-2-carbonyl)-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)-2-oxospiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-8'-yl] (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C35H52N4O6/c1-19(2)26(38(9)10)29(41)44-22-14-20(3)39-18-33(36-8)17-34(32(6,7)35(33,43)16-21(39)15-22)24-13-11-12-23(25(24)37-30(34)42)27(40)28-31(4,5)45-28/h11-13,19-22,26,28,36,43H,14-18H2,1-10H3,(H,37,42)/t20-,21+,22+,26-,28?,33+,34-,35-/m0/s1

InChI Key

BERMVHWKOOMCMF-CMDYZYQTSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]2N1C[C@@]3(C[C@@]4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C([C@]3(C2)O)(C)C)NC)OC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC1CC(CC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC)OC(=O)C(C(C)C)N(C)C

Synonyms

citrinadin A
citrinadin B

Origin of Product

United States

Ii. Biosynthesis of Citrinadin a

Producer Organisms and Environmental Niches for Citrinadin A Production

This compound and its analogues are natural products primarily synthesized by various species of fungi, particularly those found in marine environments. These fungi often exist in symbiotic or endophytic relationships with other marine organisms.

The primary producer of this compound is the fungus Penicillium citrinum. acs.orgacs.org It was first isolated from a strain of P. citrinum separated from a marine red alga. acs.org Subsequent research has consistently identified strains of P. citrinum from various marine ecological niches as producers of citrinadins. These include endophytic strains isolated from marine red algae like Actinotrichia fragilis and Dichotomaria marginata, as well as strains found in deep-sea sediments and associated with cnidarians. researchgate.nettandfonline.com

Other fungal species have also been reported to produce related compounds. For instance, Penicillium waksmanii is known to produce the PF1270 alkaloids, which share the same core pentacyclic spirooxindole skeleton as the citrinadins. acs.orgnih.gov Additionally, some studies have implicated Aspergillus flavus in the production of citrinadins. researchgate.net

Table 1: Fungal Producers of this compound and Related Alkaloids

Fungal SpeciesCompound(s) ProducedSource/Environment
Penicillium citrinumThis compound, Citrinadin B, Citrinadin C, Deoxythis compoundMarine Red Algae (Actinotrichia fragilis, Dichotomaria marginata), Deep-Sea Sediment, Marine Fish Intestine, Cnidarians. acs.orgacs.orgresearchgate.nettandfonline.comscispace.commdpi.com
Penicillium waksmaniiPF1270 A, PF1270 B, PF1270 CNot specified. acs.orgacs.org
Aspergillus flavusCitrinadinsNot specified. researchgate.net

Different strains of Penicillium citrinum exhibit notable variations in the types of citrinadin analogues they produce. For example, the strain P. citrinum N-059, isolated from the marine red alga Actinotrichia fragilis, produces both this compound and Citrinadin B. researchgate.net In contrast, a strain of P. citrinum derived from deep-sea sediment was found to synthesize Citrinadin C. researchgate.net The production of 21R-citrinadin A has been specifically linked to the P. citrinum strain ATCC 9849. nih.gov This strain-specific production highlights the diversity within the biosynthetic machinery of the Penicillium genus, leading to a range of structurally related but distinct molecules.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that has been elucidated through genetic and biochemical studies. The pathway is initiated by non-ribosomal peptide synthetases and involves a series of remarkable enzymatic transformations, including prenylation, a hetero-Diels-Alder reaction, and unique ring cleavage and rearrangement steps to construct the final pentacyclic architecture. The entire set of instructions for this process is encoded in a dedicated biosynthetic gene cluster (BGC), identified as the ctd cluster in P. citrinum ATCC 9849. nih.govcityu.edu.hk

While the term "polyketide" is sometimes used in a broad classification of fungal metabolites, the core of this compound is not assembled by a classical polyketide synthase (PKS). This compound is a prenylated indole (B1671886) alkaloid, a class of natural products whose backbone is derived from amino acid precursors rather than the sequential condensation of acyl-CoA units typical of PKS pathways. mdpi.comnih.gov The biosynthesis is more accurately described as a hybrid pathway where the central peptide scaffold is constructed by an NRPS, and then extensively modified.

The biosynthesis of this compound is initiated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.gov These large, modular enzymes are responsible for assembling peptide chains without the use of ribosomes. uzh.ch In the case of 21R-citrinadin A, the biosynthetic gene cluster (ctd) contains two NRPS genes, ctdQ and ctdD. nih.gov

The NRPS CtdQ is a crucial enzyme that assembles the initial dipeptide precursor of this compound. nih.gov Gene knockout experiments have shown that deleting ctdQ completely stops the production of the final compound. nih.gov NRPSs function through a series of domains: the adenylation (A) domain selects and activates a specific amino acid, which is then tethered to a peptidyl carrier protein (PCP) domain. beilstein-journals.org The condensation (C) domain then catalyzes the formation of a peptide bond with another amino acid held on an adjacent module. uzh.ch This assembly-line process creates the specific peptide backbone that serves as the foundation for the complex structure of this compound.

Following the synthesis of the dipeptide precursor by the NRPS, the molecule undergoes a series of intricate enzymatic modifications to achieve the final structure of this compound. nih.govnih.gov

Key post-NRPS modification steps include:

Prenylation and Cyclization: The indole ring of the tryptophan-derived portion of the peptide is first prenylated. Subsequently, the molecule undergoes an intramolecular hetero-Diels-Alder reaction to form a key intermediate with a bicyclo[2.2.2]diazaoctane core. researchgate.net

Spirooxindole Formation: A crucial step in the pathway is the formation of the characteristic 3S-spirooxindole ring. This reaction is catalyzed by a flavin-dependent monooxygenase named CtdE. nih.govrice.edu This enzyme performs a stereoselective epoxidation across the indole C2-C3 double bond, which is followed by a semipinacol rearrangement to create the spirocyclic system with precise 3S stereochemistry. nih.govdntb.gov.ua

Ring Deconstruction: In a remarkable and previously unknown reaction for this enzyme class, a cytochrome P450 monooxygenase, CtdY, breaks a highly stable amide bond within the bicyclo[2.2.2]diazaoctane ring system. nih.govfrontlinegenomics.comrice.edu This ring-opening step is essential for transforming the bridged intermediate into the pentacyclic scaffold of citrinadin. nih.govacs.org

Late-Stage Tailoring: After the CtdY-catalyzed ring opening, a cascade of at least seven other enzymes carries out the final tailoring steps. rice.edunews-medical.net These modifications include stereospecific oxidations and the installation of the N,N-dimethylvaline ester and the α,β-epoxy-carbonyl moieties that complete the structure of 21R-citrinadin A. researchgate.netnih.gov

Genetic Basis of this compound Biosynthesis

The intricate molecular architecture of this compound is assembled through a complex series of enzymatic reactions orchestrated by a dedicated set of genes. The genetic blueprint for this assembly line is encoded within a specific biosynthetic gene cluster (BGC) found in the producing organism, the fungus Penicillium citrinum. Understanding the genetic basis of this biosynthesis provides critical insights into the formation of its unique chemical structure and offers pathways for its biotechnological production.

Research into the biosynthesis of this compound led to the identification of a putative gene cluster, designated as the ctd cluster, in Penicillium citrinum ATCC 9849. nih.govnih.gov This BGC was confirmed to be responsible for this compound production through systematic gene inactivation experiments. nih.gov For instance, the deletion of the nonribosomal peptide synthetase (NRPS) gene ctdQ completely abolished the production of this compound, definitively linking the ctd cluster to its biosynthesis. nih.govresearchgate.net

The ctd cluster is extensive, containing 21 genes that encode the enzymatic machinery required for the entire biosynthetic pathway. nih.gov Through a combination of gene knockouts, heterologous expression, and in vitro biochemical assays, the functions of several key genes within the ctd cluster have been elucidated. nih.govnih.gov These enzymes catalyze the critical steps of precursor synthesis, scaffold assembly, and late-stage chemical modifications.

Key characterized genes in the ctd cluster include:

ctdQ : An NRPS that synthesizes the initial monoketopiperazine precursor. nih.gov

ctdP : An NmrA-like enzyme that functions as a bifunctional oxidoreductase/Diels-Alderase. It catalyzes an inverse-electron-demand Diels-Alder reaction to construct the core bicyclo[2.2.2]diazaoctane scaffold with strict α-anti-selectivity. escholarship.orgresearchgate.net

ctdE : A flavin-dependent monooxygenase (FPMO) that stereoselectively installs the 3S-spirooxindole ring system, a critical feature for the compound's stereochemistry. nih.gov

ctdY : A unique cytochrome P450 enzyme that catalyzes the deconstruction of the 2,5-diazabicyclo[2.2.2]octane system via amide bond cleavage and decarboxylation, which is a key step in forming the final 6/5/5/6/6 pentacyclic ring structure of this compound. nih.govfigshare.com

Late-stage tailoring enzymes : A suite of other enzymes is responsible for the final chemical decorations. These include prenyltransferases (ctdU), methyltransferases (ctdS, ctdC), additional P450s (ctdT, ctdF, ctdG), α-ketoglutarate-dependent oxygenases (ctdV, ctdJ), and an NmrA-like enzyme (ctdR). nih.govnih.gov

The table below summarizes the functions of the principal genes identified in the this compound biosynthetic gene cluster.

GeneEncoded EnzymeFunction in this compound BiosynthesisReference
ctdQNonribosomal Peptide Synthetase (NRPS)Responsible for the synthesis of the dipeptide precursor. Its deletion abolishes production. nih.govresearchgate.net
ctdPNmrA-like Oxidoreductase/Diels-AlderaseCatalyzes the α-anti-selective intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane scaffold. escholarship.orgresearchgate.net
ctdEFlavin-dependent Monooxygenase (FPMO)Catalyzes the stereoselective formation of the 3S-spirooxindole ring via epoxidation and semipinacol rearrangement. nih.gov
ctdYCytochrome P450 OxygenaseDeconstructs the bicyclo[2.2.2]diazaoctane ring via amide bond cleavage and decarboxylation to form the pentacyclic core. nih.govfigshare.com
ctdUPrenyltransferaseInvolved in prenylation of the indole moiety. nih.govresearchgate.net
ctdG, ctdR, ctdV, ctdJOxidoreductasesPerform a cascade of multistep redox reactions on the core structure to complete the final molecule. nih.gov

The expression of genes within a biosynthetic cluster is a tightly controlled process, ensuring that the complex secondary metabolite is produced at the appropriate time and level. While the specific transcriptional activators and repressors governing the ctd cluster have not been fully elucidated, some insights can be drawn from the genes within the cluster and by analogy to other fungal systems.

Notably, the enzyme CtdP, which functions as a Diels-Alderase, was initially annotated as an NmrA-like transcriptional regulator. escholarship.orgresearchgate.net NmrA-like proteins in other fungi have been characterized as transcriptional repressors involved in nitrogen metabolism or as redox-sensing regulators. nih.gov While CtdP was proven to have a catalytic function, the presence of other NmrA-like genes such as ctdR suggests that redox-sensing regulatory mechanisms may be involved in controlling the ctd gene cluster. nih.gov

In many fungal secondary metabolite pathways, a pathway-specific transcription factor, often located within the BGC itself, controls the expression of all the structural genes. A common strategy to enhance metabolite production involves the overexpression of such an activator gene. For example, in the biosynthesis of citrinin (B600267), introducing additional copies of the activator gene ctnA under the control of a strong constitutive promoter led to enhanced transcription of all genes in the cluster and a significant increase in citrinin production. nih.gov Similar regulatory logic is anticipated for the this compound pathway, representing a key area for future investigation.

The elucidation of the ctd gene cluster and the functions of its constituent enzymes has paved the way for biotechnological approaches to produce this compound and novel derivatives. These strategies leverage the tools of synthetic biology to manipulate the biosynthetic pathway.

Heterologous Expression: A primary strategy for studying and engineering biosynthetic pathways is heterologous expression, where the entire gene cluster is transferred to a more genetically tractable host organism. nih.gov Individual genes and segments of the ctd cluster have been successfully expressed in the model fungus Aspergillus nidulans to confirm gene function and reconstitute parts of the biosynthetic pathway. nih.govescholarship.org This approach not only facilitates the production of the natural product away from its native, often slow-growing host, but also provides a platform for further engineering.

Gene Deletion and Pathway Interruption: Targeted gene deletion is a powerful tool for both functional characterization and the generation of novel analogs. By inactivating specific genes in the ctd pathway, the biosynthetic process is halted, leading to the accumulation of pathway intermediates. For example, the deletion of ctdP resulted in the accumulation of two new compounds that are precursors to the Diels-Alder reaction. escholarship.org Similarly, deleting the prenyltransferase gene ctdU led to the accumulation of (+)-prethis compound. researchgate.net These accumulated intermediates can be isolated and assessed for unique biological activities.

Iii. Pre Clinical Biological Activities and Molecular Mechanisms of Citrinadin a

Investigations into Citrinadin A's Antimicrobial Activities

While research specifically detailing the antimicrobial spectrum of this compound is limited, studies on closely related compounds, such as Citrinin (B600267) and other Citrinadin derivatives, provide valuable insights into its potential antimicrobial capabilities.

Antifungal Spectrum and Potency of this compound

Direct studies on the antifungal spectrum of this compound are not extensively available in the current scientific literature. However, investigations into compounds produced by Penicillium citrinum, the fungal source of this compound, have revealed notable antifungal properties. For instance, a crude ethyl acetate (B1210297) extract from a solid fermentation of Penicillium citrinum VM6, which led to the isolation of this compound and other metabolites, exhibited selective antimicrobial activity against Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 32–256 µg/mL. researchgate.net This suggests that compounds within the extract, potentially including this compound, contribute to this antifungal effect. Further research is required to isolate and evaluate the specific antifungal activity and potency of pure this compound against a broader panel of fungal pathogens.

Antibacterial Effects of this compound

Similar to its antifungal properties, the direct antibacterial effects of this compound are not well-documented. However, research on its analogue, Citrinadin C, and other metabolites from Penicillium citrinum indicates potential antibacterial activity. In one study, a compound isolated alongside Citrinadin C demonstrated significant antibacterial activity against the phytopathogen Xanthomonas campestris, with a MIC value of 25 μM. nih.govproquest.com While this activity is against a plant pathogen, it points to the potential for antibacterial action within the Citrinadin family of compounds.

Furthermore, studies on the broader chemical class of metabolites from Penicillium citrinum have shown activity against Gram-positive bacteria. researchgate.net This suggests a potential avenue for future research to explore the antibacterial spectrum of this compound against clinically relevant human pathogens.

Proposed Mechanisms of this compound's Antimicrobial Action

The precise mechanisms through which this compound may exert its antimicrobial effects have not yet been elucidated. General mechanisms of antimicrobial action for natural products often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. nih.gov Given the structural complexity of this compound, it is plausible that it could interact with specific molecular targets within microbial cells, leading to their inhibition or death. Future research focusing on transcriptomics, proteomics, and molecular docking studies could help to identify the specific cellular targets and pathways affected by this compound in both fungi and bacteria.

This compound's Antiproliferative and Cytotoxic Effects on Cellular Models

The anticancer potential of this compound has been a primary focus of pre-clinical research, with several studies demonstrating its cytotoxic effects against various cancer cell lines.

In Vitro Studies on Cancer Cell Lines with this compound

This compound has shown significant cytotoxic activity against a range of cancer cell lines in laboratory settings. Notably, it has demonstrated potent effects against murine leukemia L1210 and human epidermoid carcinoma KB cells. researchgate.net The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)
L1210Murine Leukemia9.9
KBHuman Epidermoid Carcinoma16.0

In addition to this compound, its analogue, Citrinadin C, has also been evaluated for its cytotoxic properties. Citrinadin C exhibited cytotoxic activity against the human liver cancer cell line MHCC97H with an IC50 value of 16.7 μM. nih.gov These findings underscore the potential of the Citrinadin scaffold as a source for the development of novel anticancer agents.

Cellular Pathways Modulated by this compound in Proliferative Disorders

While the direct molecular targets of this compound in cancer cells are still under investigation, studies on the related mycotoxin, Citrinin, offer potential insights into the pathways that might be affected. Research on Citrinin has revealed that it can induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway. nih.govnih.gov

Key molecular events associated with Citrinin-induced apoptosis include:

Cytochrome c Release: Stimulation of cytochrome c release from the mitochondria into the cytoplasm. nih.gov

Caspase Activation: Subsequent activation of a cascade of enzymes known as caspases, which are central executioners of apoptosis. nih.gov

It is plausible that this compound may share similar mechanisms of action, leveraging the induction of apoptosis to exert its cytotoxic effects on cancer cells. However, further dedicated studies are necessary to confirm the specific cellular pathways modulated by this compound and to identify its direct molecular targets within cancer cells. Understanding these mechanisms will be crucial for the future development of this compound or its derivatives as potential cancer therapeutics.

Induction of Apoptosis or Necrosis by this compound in Cellular Systems

The cytotoxic properties of this compound have been documented against several cancer cell lines. Initial studies revealed its activity against murine leukemia L1210 and human epidermoid carcinoma KB cells. nih.govacs.org However, detailed mechanistic studies elucidating whether this cytotoxicity is mediated through the induction of apoptosis or necrosis are not extensively available in the current scientific literature.

While direct evidence for this compound-induced apoptosis or necrosis is lacking, the broader family of spirooxindole alkaloids, to which this compound belongs, has been a subject of interest for their potential anticancer activities. nih.govnih.gov Research on other complex natural products often involves investigations into their ability to trigger programmed cell death pathways in cancer cells. Such studies typically include assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential to distinguish between apoptotic and necrotic cell death. At present, such specific data for this compound has not been reported.

A related compound, Citrinadin C, also isolated from Penicillium citrinum, has demonstrated cytotoxic activity against the human liver cancer cell line MHCC97H, with a reported IC50 value of 16.7 μM. nih.gov As with this compound, the precise mechanism of cell death, whether through apoptosis or necrosis, has not been detailed.

Table 1: Reported Cytotoxic Activities of this compound and Related Compounds

CompoundCell LineActivityReference
This compoundMurine Leukemia L1210IC50: 6.2 µg/mL acs.org
This compoundHuman Epidermoid Carcinoma KBIC50: 10 µg/mL acs.org
Citrinadin CHuman Liver Cancer MHCC97HIC50: 16.7 μM nih.gov

This table summarizes the reported cytotoxic activities of this compound and its analogue, Citrinadin C, against various cancer cell lines.

Further research is necessary to fully characterize the cellular and molecular mechanisms underlying the cytotoxic effects of this compound, specifically to determine its capacity to induce apoptotic or necrotic pathways in cancer cells.

Immunomodulatory and Anti-inflammatory Research on this compound

There is currently no available scientific literature detailing the effects of this compound on the production of cytokines.

There is currently no available scientific literature describing the effects of this compound on the function of immune cells in research models.

There is currently no available scientific literature that investigates the influence of this compound on intracellular signaling cascades related to immunomodulation and inflammation.

Other Emerging Biological Activities of this compound (e.g., neuroprotection, enzyme inhibition, metabolic regulation)

While specific enzymatic inhibition or broad metabolic regulation studies on this compound are not available, research on related compounds offers some insight into potential receptor interactions. A family of structurally similar alkaloids, designated PF1270 A-C, have been shown to exhibit submicromolar affinities for the human H3 histamine (B1213489) receptor. nih.gov Of these, PF1270 A was the most active, with a reported Ki of 0.07 μM and an EC50 of 0.12 μM. nih.gov Given the structural similarities between the citrinadins and the PF1270 alkaloids, this suggests a potential, though currently unexplored, for this compound to interact with histamine receptors or other related G protein-coupled receptors. However, direct experimental evidence of this compound binding to or modulating any specific enzyme or receptor is not present in the current body of scientific literature.

Exploration of Novel Molecular Targets for this compound

While initial studies have established the cytotoxic properties of this compound against specific cancer cell lines, a comprehensive understanding of its molecular mechanisms necessitates the identification of its direct molecular targets. The exploration of novel targets is crucial for elucidating the pathways through which this compound exerts its effects and for potentially uncovering new therapeutic applications. Currently, direct experimental evidence identifying the specific molecular targets of this compound is limited. However, the structural similarities to other known bioactive alkaloids provide a strong basis for forming hypotheses and guiding future research.

A particularly compelling avenue of investigation arises from the structural and stereochemical relationship between this compound and the PF1270 alkaloids (PF1270 A, B, and C). nih.govacs.org These compounds share the same complex pentacyclic spirooxindole core architecture. nih.govnih.gov In fact, the total synthesis of this compound and its congener, Citrinadin B, led to a revision of their stereochemical structures, demonstrating that their relative stereochemistry corresponds to that of the PF1270 alkaloids. acs.org

The significance of this structural parallel lies in the well-documented biological activity of the PF1270 series. These compounds have been identified as novel, high-affinity ligands for the human histamine H3 receptor (H3R). acs.orgnih.gov Specifically, PF1270 A, B, and C have been shown to act as potent agonists at the human H3 receptor, with Ki values of 0.047 µM, 0.12 µM, and 0.22 µM, respectively. acs.orgnih.gov

Given the shared intricate molecular framework of the citrinadins and the PF1270 alkaloids, it is plausible to hypothesize that this compound may also interact with the histamine H3 receptor. nih.govacs.org This G protein-coupled receptor is primarily expressed in the central nervous system and plays a role as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. The histamine H3 receptor is a therapeutic target for a variety of neurological disorders.

To date, the activity of this compound at the histamine H3 receptor has not been reported in the scientific literature. Therefore, future research, including binding assays and functional studies, is warranted to investigate this potential interaction. Such studies would be a critical step in "target deconvolution" for this compound, a process that aims to identify the specific molecular entities through which a compound's biological effects are mediated. Should this compound be found to modulate the histamine H3 receptor, it would open up new possibilities for its therapeutic application beyond its currently known cytotoxic effects. Further in silico studies, such as molecular docking and pharmacophore modeling, could also provide valuable insights into the potential binding mode of this compound to the H3 receptor and help prioritize experimental validation.

Data Tables

Table 1: Summary of Pre-clinical Biological Activities of this compound and Structurally Related Alkaloids

CompoundBiological ActivityCell Line / TargetReported Potency
This compoundCytotoxicityMurine Leukemia L1210IC50: 6.2 µg/mL
This compoundCytotoxicityHuman Epidermoid Carcinoma KBIC50: 10 µg/mL
PF1270 AHistamine H3 Receptor AgonistHuman H3 ReceptorKi: 0.047 µM
PF1270 BHistamine H3 Receptor AgonistHuman H3 ReceptorKi: 0.12 µM
PF1270 CHistamine H3 Receptor AgonistHuman H3 ReceptorKi: 0.22 µM

Iv. Structural Modification and Structure Activity Relationship Sar Studies of Citrinadin a

Design and Synthesis of Citrinadin A Derivatives and Analogs

The total synthesis of this compound has not only been a significant achievement in natural product synthesis but has also paved the way for the rational design and synthesis of its derivatives and analogs. nih.govnih.gov The synthetic routes developed are often designed to be flexible, allowing for the preparation of analogs to conduct critical SAR studies. frontiersin.org This approach is essential for establishing the features necessary for optimal biological activity.

One notable derivative of this compound that has been isolated is Butrecitrinadin. researchgate.net The synthesis of various other analogs often involves modifying key functional groups or parts of the complex pentacyclic core. For instance, the synthesis of Citrinadin B, a closely related analog, was achieved by deoxygenating an early-stage intermediate in the synthesis of this compound. acs.org This highlights a strategy where intermediates in a total synthesis can be diverted to create a library of related compounds.

The anti-proliferative activities of this compound and its derivative, Butrecitrinadin, have been evaluated against a panel of human cancer cell lines, providing valuable preliminary SAR data.

Table 1: Anti-proliferative Activity of this compound and Butrecitrinadin

CompoundCell LineIC50 (µM)
This compound HL-60> 50
LNCaP> 50
PC319.3
HepG2> 50
MCF7> 50
Butrecitrinadin HL-6018.4
LNCaP22.1
PC311.2
HepG223.5
MCF720.1
Data sourced from Kyeremeh et al. (2017) researchgate.net

In addition to these, this compound and B have demonstrated cytotoxicity against murine leukemia L1210 cells and human epidermoid carcinoma KB cells. nih.govacs.org

Table 2: Cytotoxicity of this compound and B against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compound Murine Leukemia L12106.2
Human Epidermoid Carcinoma KB10.0
Citrinadin B Murine Leukemia L121010.0
Data sourced from Martin et al. (2014) acs.org

The design of novel derivatives often focuses on modifying specific moieties to probe their contribution to bioactivity. For instance, the synthesis of podophyllotoxin (B1678966) derivatives with nitrogen-containing heterocycles has shown that such modifications can significantly enhance cytotoxic activity, a strategy that could be applicable to this compound. frontiersin.org

Elucidation of Key Pharmacophores and Structural Elements for this compound Activity

The spirooxindole scaffold is a prominent feature of this compound and is considered a valuable pharmacophore, having attracted significant attention for its diverse range of bioactivities. frontiersin.orgnih.gov This structural motif is present in a variety of bioactive natural products and has been increasingly utilized in drug discovery. nih.gov The unique three-dimensional nature of the spirooxindole core is believed to be critical for its interaction with biological targets. derpharmachemica.com

Key structural elements of this compound that are likely to contribute to its biological activity include:

The Spirooxindole Core: This complex, rigid framework is a recurring motif in many biologically active alkaloids and is considered a privileged scaffold in medicinal chemistry. researchgate.netrsc.org

The α,β-Epoxy Ketone Moiety: This reactive group is a potential site for covalent interaction with biological macromolecules, which could be a mechanism for its cytotoxicity.

The N,N-dimethylvaline Residue at C-14: This side chain is a distinguishing feature of this compound compared to Citrinadin B, which lacks this group. researchgate.net The presence of this bulky amino acid ester may influence the compound's solubility, cell permeability, and binding affinity to its target. The difference in bioactivity between this compound and B suggests the importance of this moiety.

SAR studies on related spirooxindole alkaloids have shown that substitutions on the oxindole (B195798) ring can significantly influence antifungal and antibacterial activity, suggesting that this part of the this compound molecule could be a key area for modification. mdpi.com

Impact of Stereochemistry on this compound's Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The precise three-dimensional arrangement of atoms can significantly affect a molecule's interaction with its biological target. The total synthesis of this compound was instrumental in revising its initially assigned stereochemical structure. nih.govnih.gov

The stereochemical configuration of the spiro center in spirooxindole alkaloids is known to be a determinant of their bioactivity. nih.gov The enzymatic and stereoselective formation of the 3S-spirooxindole in the biosynthesis of 21R-citrinadin A underscores the importance of this specific stereoisomer in nature. nih.gov The development of stereoselective synthetic methods is therefore crucial for accessing specific stereoisomers for biological evaluation. rsc.org

While direct comparative studies of the biological activity of all possible stereoisomers of this compound are not extensively reported, the fact that its total synthesis led to a structural revision suggests that the initially proposed stereoisomer would have different properties. acs.org The synthesis of the compound with the originally proposed structure of (-)-citrinadin A, and the comparison of its circular dichroism (CD) spectra with the natural product, was a key step in confirming the correct stereochemical assignment. acs.org It is a common principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles. mdpi.com

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools for analyzing structure-activity relationships, offering insights that can guide the synthesis of more potent and selective analogs. mdpi.com For complex molecules like this compound, computational methods can be used to build predictive models that link chemical structure to biological activity.

Approaches relevant to the SAR analysis of this compound and its class of compounds include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been performed on other series of spirooxindole derivatives to create predictive models for their biological activity. derpharmachemica.com For example, a QSAR model for chiral tetrahydronaphthalene-fused spirooxindoles as CDK4 inhibitors yielded a high cross-validated correlation coefficient, indicating good predictive ability. derpharmachemica.com Such models can be used to design new compounds with potentially enhanced activity.

Molecular Docking: This technique can predict the binding orientation of a ligand to its target protein. Molecular docking studies have been conducted on other spirooxindole alkaloids to understand their interaction with enzymes like bacterial and fungal proteins. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of new derivatives.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgnih.gov Pharmacophore models can be generated from a set of active molecules and used to screen large databases for new compounds with the desired activity. frontiersin.org For spirooxindole alkaloids, pharmacophore models can help to distill the key features of the complex scaffold that are essential for its anticancer or other biological activities.

Density Functional Theory (DFT) Studies: DFT can be used to analyze the electronic properties of molecules, such as HOMO-LUMO energies, which can be correlated with their biological activity. researchgate.net

While specific, extensive computational SAR analyses for this compound are not widely published, the application of these methods to the broader class of spirooxindole alkaloids demonstrates their potential utility in elucidating the SAR of this compound. derpharmachemica.comresearchgate.net

Strategies for Improving the Bioactivity Profile of this compound Analogs

Improving the bioactivity profile of a natural product like this compound involves strategies aimed at enhancing its potency, selectivity, and pharmacokinetic properties. Based on SAR studies of this compound and related compounds, several strategies can be envisioned:

Modification of the Spirooxindole Scaffold: Introducing various substituents onto the aromatic ring of the oxindole moiety could modulate the electronic properties and steric interactions of the molecule, potentially leading to improved activity and selectivity. SAR studies on other heterocyclic compounds have shown that the nature and position of substituents (e.g., electron-donating or withdrawing groups) are critical for activity. mdpi.com

Alteration of the α,β-Epoxy Ketone Moiety: This reactive group is a likely candidate for modification. Replacing the epoxide with other functional groups could alter the mechanism of action and potency. For example, creating derivatives with different Michael acceptors could fine-tune the reactivity and selectivity towards the biological target.

Varying the N,N-dimethylvaline Ester: The significant difference in structure between this compound and B at the C-14 position suggests this is a critical site for modification. researchgate.net Synthesizing analogs with different amino acid esters or other functionalities at this position could significantly impact bioactivity by altering the molecule's interaction with its target or by affecting its physicochemical properties.

Simplification of the Pentacyclic Core: While the complex core is likely crucial for its activity, selective simplification could lead to analogs that are easier to synthesize and may have improved drug-like properties. This approach, however, must be balanced against the potential loss of potency that can result from removing key structural features.

Hybrid Pharmacophore Approach: Combining the key pharmacophoric elements of this compound with those of other known anticancer agents could lead to hybrid molecules with enhanced potency or a dual mechanism of action. This strategy has been successfully employed in the design of other anticancer agents. nih.gov

The development of flexible synthetic routes is paramount to implementing these strategies, as it allows for the creation of a diverse library of analogs for comprehensive biological evaluation. rsc.org

V. Analytical Methodologies for Citrinadin a Research

Chromatographic Techniques for Separation and Purification of Citrinadin A

Chromatography is fundamental to this compound research, enabling its separation from complex mixtures produced by the marine-derived fungus Penicillium citrinum and subsequent purification for structural and biological studies.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. For instance, the separation of this compound and its analogue, Citrinadin B, has been successfully performed using a reversed-phase column with a mobile phase consisting of 77% methanol (B129727) in water. researchgate.net

A crucial application of HPLC in this compound research is in the determination of its absolute configuration. The presence of an N,N-dimethyl-L-valine residue in the molecule was confirmed through chiral HPLC analysis of the compound's hydrolysate. acs.org This involves derivatizing the amino acid residue, for example with Marfey's reagent, allowing for the separation and identification of stereoisomers. acs.org HPLC coupled with a Diode-Array Detector (DAD) is also used for purification, allowing for monitoring at specific wavelengths, such as the 335 nm absorbance maximum associated with the indolinone chromophore of this compound. researchgate.net The validation of such HPLC methods typically involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable measurements. mdpi.com

Table 1: Exemplary HPLC Parameters for Citrinadin Alkaloid Analysis

Parameter Description Source
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase Silica gel C18 researchgate.net
Mobile Phase 77% Methanol (MeOH) in Water (H₂O) researchgate.net
Detector Diode-Array Detector (DAD), monitoring at λmax ~335 nm researchgate.net
Application Separation of this compound and Citrinadin B from fungal extracts. researchgate.net

| Chiral Analysis | Chiral HPLC analysis of hydrolysate to determine the absolute configuration of the N,N-dimethyl-L-valine residue. | acs.org |

Gas Chromatography (GC) Applications for Volatile this compound Related Compounds

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. researchgate.netlcservicesltd.co.uk Due to the high molecular weight (624.8 g/mol ) and low volatility of this compound, direct analysis by GC is not feasible without derivatization. lcservicesltd.co.uknih.gov However, GC-based methods, often coupled with Mass Spectrometry (GC-MS), are invaluable for profiling related volatile compounds present in the source organism, Penicillium citrinum. This can include volatile fatty acids, terpenes, or other small molecules that are part of the fungus's broader metabolome. mdpi.com

The analysis of these related volatile compounds can provide insights into the metabolic state of the fungus and potentially identify biosynthetic precursors or related secondary metabolites. For GC analysis, a stationary phase such as 5% phenyl-95% dimethylpolysiloxane is commonly used, which separates compounds based on their boiling points and polarity. mdpi.comtruman.edu While not directly applicable to the intact this compound molecule, GC remains a relevant tool in the broader context of understanding the chemical ecology and biosynthesis associated with this complex natural product.

Spectroscopic Methods for Characterization and Detection of this compound

Spectroscopic methods are indispensable for the structural elucidation and definitive identification of this compound. These techniques provide detailed information about the molecule's mass, atomic connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS) Techniques for this compound Metabolite Profiling

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and formula of this compound and for studying its metabolic fate. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to obtain precise mass measurements, which allows for the determination of the elemental composition. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the sensitive detection of MS. researchgate.netmdpi.com Untargeted metabolite profiling using techniques like LC-HR-ESI-MS enables researchers to screen fungal extracts for this compound and its derivatives, even at low concentrations. mdpi.comresearchgate.net This approach is instrumental in discovering new related compounds, such as Citrinadin C, and in studying the metabolic profile of the producing organism under different culture conditions. researchgate.netresearchgate.net Furthermore, tandem MS (MS/MS) experiments can be performed to fragment the parent ion, providing structural information about different parts of the molecule, which aids in its identification within complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of novel compounds like this compound. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together its complex pentacyclic structure.

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms. For instance, COSY shows which protons are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.

The relative stereochemistry of the pentacyclic core of this compound was initially assigned using NOESY (Nuclear Overhauser Effect Spectroscopy) data, which identifies protons that are close in space. acs.org These comprehensive NMR data, combined with MS and other spectroscopic information, were essential for the initial structural assignment and its subsequent revision. acs.orgnih.gov

Table 2: Key NMR Data for Structural Confirmation of this compound

Experiment Type Information Provided Application to this compound Source
¹H NMR Provides chemical shift and coupling constants for hydrogen atoms. Identifies the number and type of protons in the molecule. nih.gov
¹³C NMR Provides chemical shifts for carbon atoms. Determines the number and electronic environment of carbon atoms. nih.gov
COSY Shows ¹H-¹H spin-spin couplings. Establishes proton connectivity within individual spin systems. researchgate.net
HSQC/HMQC Correlates protons with their directly attached carbons. Assigns protons to their corresponding carbons. researchgate.net
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. Connects different structural fragments to build the carbon skeleton. researchgate.net

| NOESY/ROESY | Identifies protons that are close in three-dimensional space. | Determines the relative stereochemistry of the pentacyclic core. | acs.orgnih.gov |

Advanced Detection and Quantification Methods for this compound in Complex Biological or Environmental Matrices

Detecting and quantifying this compound in complex matrices like microbial cultures, biological fluids, or environmental samples presents significant challenges due to the presence of interfering substances. researchgate.netnih.gov Advanced analytical methods are required to achieve the necessary sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net This technique offers high selectivity by monitoring specific fragmentation patterns of the target analyte. By using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. This drastically reduces background noise and matrix effects, allowing for very low limits of detection and quantification. researchgate.net

Sample preparation is a critical step to minimize matrix interference. researchgate.net Techniques such as Solid-Phase Extraction (SPE) or liquid-liquid extraction are often employed to clean up the sample and concentrate the analyte before LC-MS/MS analysis. mdpi.com Another advanced approach is the use of Mass Defect Filtering (MDF) with high-resolution MS data, which can computationally remove a large portion of endogenous background ions, making it easier to identify drug metabolites in complex matrices like plasma. nih.gov For spatial analysis within a microbial colony, ambient ionization techniques like Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) can be used to map the distribution of this compound and other metabolites directly on an agar (B569324) surface, providing insights into microbial interactions. researchgate.netresearchgate.net

Immunochemical Assays for this compound Detection

A thorough search of published research reveals no specific development of immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of this compound. The creation of such an assay would require the production of antibodies specific to the this compound molecule, a process which has not been described in the literature.

While immunoassays are common for other mycotoxins, including citrinin (B600267), these methods are highly specific. nih.govnih.gov The antibodies developed for citrinin would not be expected to cross-react with the structurally distinct and more complex this compound molecule. Therefore, no established immunochemical methods or related research findings for this compound can be presented.

Biosensor Development for Real-time this compound Monitoring

Similarly, there is no evidence in the scientific literature of biosensors being developed for the real-time monitoring of this compound. The development of a biosensor requires a biological recognition element (like an antibody, enzyme, or aptamer) that can specifically bind to the target molecule and a transducer to convert this binding event into a measurable signal. Research into creating such a system for this compound has not been published.

Studies on biosensors for other mycotoxins are available but are not applicable to this compound due to the high specificity of the required biological recognition components. acs.orgacs.org Consequently, there are no research findings or data tables on the performance of biosensors for this compound to report.

Vi. Ecological and Environmental Significance of Citrinadin a

Role of Citrinadin A in Fungal-Host Interactions

This compound has been identified as a key player in the chemical warfare that occurs between competing fungal species, particularly in the context of host colonization. Research involving the co-culturing of Penicillium citrinum and Penicillium digitatum, both significant pathogens of citrus fruits, has revealed that this compound is produced in the zone of confrontation between the two fungi. nih.govnih.gov This localized production suggests a defensive or offensive role, aimed at inhibiting the growth of competing microorganisms and securing resources within the host. galaxus.ch

The production of this compound appears to be a specific response to the presence of other microorganisms. nih.gov Studies have shown that its synthesis is significantly upregulated in co-culture scenarios compared to when the fungus is grown in isolation. galaxus.ch This targeted production highlights an adaptive strategy, where the fungus allocates resources to produce this complex metabolite primarily when facing a direct threat from a competitor on a shared host. While the precise mechanism of action against other fungi is still under investigation, the localization of this compound at the interaction interface strongly supports its function as an antagonistic compound in fungal-host environments. nih.govthieme-connect.com

Inter-species Chemical Communication Mediated by this compound

The production of this compound in response to a competing fungus is a clear example of inter-species chemical communication. The presence of P. digitatum acts as a chemical cue, triggering the biosynthetic pathways for this compound in P. citrinum. nih.govnih.gov This form of communication is crucial for mediating competitive interactions and shaping the microbial community structure on a host.

Further evidence for the role of Penicillium secondary metabolites in inter-species communication comes from studies on insect-fungus interactions. Volatile organic compounds produced by various Penicillium species have been shown to influence the behavior of insects, such as the yellow peach moth. researchgate.net While these studies did not specifically identify this compound as a signaling molecule for insects, they establish the principle that secondary metabolites from this fungal genus can act as semiochemicals, mediating interactions across different biological kingdoms. The complex structure of this compound suggests that it could have specific receptors in other organisms, though this remains an area for future research.

Fate and Persistence of this compound in Environmental Systems

There is currently a significant lack of research on the environmental fate and persistence of this compound. No studies have specifically investigated its degradation rates in soil or aquatic environments, nor the abiotic or biotic processes that would lead to its breakdown. However, general principles of the environmental fate of complex fungal secondary metabolites can be considered.

The persistence of a molecule like this compound in the environment would be influenced by a variety of factors including:

Biodegradation: Soil and aquatic microorganisms are known to degrade a wide range of organic compounds. The complex, polycyclic structure of this compound may render it resistant to rapid microbial decomposition. However, some microorganisms may possess the enzymatic machinery to break it down over time.

Abiotic Degradation: Factors such as sunlight (photolysis), pH, and temperature can contribute to the degradation of organic molecules. ncsu.edu The spirooxindole core and various functional groups of this compound could be susceptible to hydrolysis or oxidation under certain environmental conditions.

Sorption: The chemical properties of this compound will determine its tendency to adsorb to soil particles or organic matter, which would affect its mobility and bioavailability for degradation.

Given the absence of specific data, the environmental half-life of this compound remains unknown. Research in this area is needed to understand the potential for this bioactive compound to accumulate in the environment.

Impact of Environmental Factors on this compound Production

The production of secondary metabolites by fungi, including those from the genus Penicillium, is known to be influenced by various environmental factors. nih.gov While direct studies on the specific impact of these factors on this compound production are limited, research on the producing organism, Penicillium citrinum, and its other secondary metabolites provides valuable insights.

Temperature: Studies on P. citrinum have shown that temperature significantly affects its growth and the production of other secondary metabolites like citrinin (B600267). The optimal temperature for the growth of P. citrinum has been reported to be around 30°C. nih.gov Citrinin production by P. citrinum has been observed at temperatures between 20°C and 30°C. researchgate.net It is plausible that the production of this compound follows a similar temperature-dependent pattern, with optimal synthesis occurring within the fungus's preferred temperature range for growth and metabolic activity.

Light: Light exposure can have a significant impact on the secondary metabolism of fungi. nih.gov For some Penicillium species, light has been shown to inhibit the biosynthesis of certain mycotoxins. researchgate.net In the context of a coral-associated Penicillium citrinum, the production of antifungal compounds was observed to be higher in the dark. nih.gov This suggests that light may act as a regulatory signal, potentially downregulating the production of certain defensive compounds like this compound when they are not needed, for example, during the day when host corals may be less vulnerable to fungal infection. researchgate.net

Nutrient Availability: The availability of nutrients in the growth substrate is a critical factor influencing fungal secondary metabolism. escholarship.org The synthesis of complex alkaloids like this compound is an energy-intensive process, and its production is likely to be dependent on the availability of essential nutrients such as carbon and nitrogen sources.

The following table summarizes the known and inferred impacts of environmental factors on the production of secondary metabolites by Penicillium citrinum.

Environmental FactorObserved/Inferred Effect on P. citrinum Secondary MetabolismSpecific Data on this compound
Temperature Optimal growth and citrinin production around 30°C. nih.govresearchgate.netNo specific data available, but production is likely temperature-dependent.
Light Can inhibit the production of some secondary metabolites. nih.govresearchgate.netProduction may be higher in the dark, suggesting a role in nocturnal defense. nih.govresearchgate.net
Nutrient Availability Essential for the production of complex secondary metabolites. escholarship.orgNo specific data available, but production is expected to be nutrient-dependent.
Presence of Competitors Upregulates the production of antagonistic compounds. nih.govnih.govProduction is significantly increased during co-cultivation with competing fungi. nih.govgalaxus.ch

Viii. Research Challenges and Future Directions in Citrinadin a Studies

Methodological Advancements for Comprehensive Citrinadin A Analysis

The structural complexity of this compound, featuring a pentacyclic core with multiple stereocenters, has made its synthesis and analysis a formidable challenge for chemists. nih.govacs.orgfuturity.org The journey to its total synthesis has not only been a testament to the ingenuity of synthetic chemistry but has also driven the development of novel synthetic methods. nih.govjohnwoodgroup.com

Initial structural assignment relied on spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and circular dichroism (CD) studies. nih.gov However, the first enantioselective total syntheses were crucial in revising the absolute and relative stereochemistry of its core structure. acs.orgnih.govthieme-connect.com These synthetic achievements highlighted the limitations of purely spectroscopic analysis for such complex molecules and underscored the necessity of total synthesis for unambiguous structural verification.

Key methodological challenges and advancements in the synthesis of this compound include:

Asymmetric Synthesis: Establishing the correct stereochemistry is paramount. A cornerstone achievement was the use of a highly diastereoselective vinylogous Mannich reaction to set the initial chiral center, which then directed the stereochemistry of subsequent reactions. acs.orgnih.gov

Spirooxindole Formation: Creating the characteristic spirooxindole motif is a significant hurdle. While many standard oxidants failed, the use of Davis' oxaziridine (B8769555) to effect an oxidative rearrangement of an indole (B1671886) precursor proved successful. nih.govthieme-connect.com

Convergent vs. Linear Strategies: Researchers have explored both linear and convergent approaches. acs.orgnih.gov A convergent strategy employing a stereoselective intermolecular nitrone cycloaddition reaction was key in the synthesis of the related Citrinadin B, showcasing a different strategic approach to the core structure. nih.gov

Core Construction: Various tactics have been applied to build the complex pentacyclic skeleton. One approach utilized the alkylation of 2-methoxypyridines to construct the core architecture. nih.govacs.org Another employed a reductive-Heck cascade cyclization to form the tricyclic spiro-oxindole core. johnwoodgroup.com

Future work will likely focus on developing more efficient and scalable synthetic routes. The application of novel catalytic methods, such as palladium-mediated reactions, and the refinement of cascade reactions could significantly shorten synthetic sequences and provide access to larger quantities of this compound and its analogs for extensive biological testing. johnwoodgroup.comresearchgate.net

Unexplored Biological Activities and Molecular Targets of this compound

The currently known biological profile of this compound is primarily centered on its cytotoxicity. It has demonstrated activity against murine leukemia L1210 cells and human epidermoid carcinoma KB cells. researchgate.netbanglajol.infonih.gov However, this likely represents only a fraction of its biological potential. The intricate and unique structure of this compound suggests it may interact with specific molecular targets that have not yet been identified.

A significant area for future investigation is inspired by the activity of the structurally related PF1270 alkaloids. nih.gov These compounds, which share the spiro-oxindole core with the citrinadins, are potent agonists of the histamine (B1213489) H3 receptor, a target with implications for central nervous system disorders. nih.govacs.orgnih.govavensonline.org This raises the compelling possibility that this compound or its derivatives could also modulate neurotransmitter systems, a hypothesis that warrants thorough investigation.

Furthermore, recent studies in microbial ecology have revealed that P. citrinum produces this compound in response to other microorganisms, suggesting a role in chemical defense. scispace.com This finding opens up a new research avenue exploring its potential as an antifungal or antimicrobial agent. scispace.combohrium.com

Table 1: Known and Potential Bioactivities of this compound and Related Compounds

CompoundKnown/Potential ActivityTarget/Cell LineReported IC₅₀/EC₅₀Citation
This compoundCytotoxicityMurine Leukemia L12106.2 µg/mL researchgate.netnih.gov
This compoundCytotoxicityHuman Epidermoid Carcinoma KB10 µg/mL researchgate.netavensonline.org
This compoundAntifungal ActivityPenicillium digitatumInhibitory activity observed scispace.combohrium.com
PF1270 AHistamine H3 Receptor AgonistHuman H3 ReceptorEC₅₀ = 0.12 µM nih.govavensonline.org
This compoundPotential CNS ActivityHistamine H3 Receptor (Hypothesized)Unexplored nih.govavensonline.org

Future research must move beyond broad cytotoxicity screening to identify specific molecular targets. This will involve techniques such as affinity chromatography, proteomics-based target identification, and computational docking studies to elucidate the precise mechanisms by which this compound exerts its effects.

Biosynthetic Pathway Engineering for Novel this compound Analogs

The elucidation of the this compound biosynthetic pathway offers a powerful platform for generating novel analogs through metabolic engineering. chemrxiv.org Researchers have successfully identified the biosynthetic gene clusters (cnd and ctd) responsible for its production in P. citrinum. chemrxiv.orgnih.govsemanticscholar.org This has led to the characterization of several key enzymes that can be harnessed as biocatalytic tools.

Key discoveries in the biosynthesis of this compound include:

Early-Stage Enzymes: The enzymes CndF, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and CndE, a stereoselective imine reductase, are involved in synthesizing (2S, 6S)-6-methyl pipecolate, a key building block. chemrxiv.orgsemanticscholar.org

Stereoselective Cyclization: The enzyme CtdE, an oxygenase/semipinacolase, is crucial for forming the 3S-spirooxindole ring, a reaction that is challenging to control in chemical synthesis. nih.govfuturity.orgsciencedaily.comresearchgate.net The discovery of another enzyme, PhqK, which catalyzes the formation of the opposite 3R stereocenter in other molecules, provides a set of tools for controlling this critical stereochemistry. futurity.org

Core Rearrangement: A unique cytochrome P450 enzyme, CtdY, was found to catalyze the cleavage of a highly stable amide bond in a bicyclo[2.2.2]diazaoctane precursor, a key step in forming the distinctive pentacyclic core of this compound. rice.eduacs.org

These enzymatic discoveries present exciting opportunities for biosynthetic pathway engineering. For instance, the demonstrated substrate promiscuity of the enzyme CndF has already been exploited. chemrxiv.org By feeding various alkyl-β-keto esters to a recombinant Aspergillus strain expressing CndF and CndE, researchers successfully produced a range of novel 6-substituted L-pipecolates, demonstrating the feasibility of creating new analogs through precursor-directed biosynthesis. chemrxiv.orgsemanticscholar.org

Future directions in this area include:

Combinatorial Biosynthesis: Expressing the this compound biosynthetic genes in heterologous hosts (like E. coli or yeast) and combining them with enzymes from other pathways to create hybrid molecules. futurity.org

Enzyme Engineering: Using structure-guided protein engineering to alter the substrate specificity or catalytic activity of key enzymes like CtdE and CtdY to accept different substrates and produce a wider array of structurally diverse analogs. nih.gov

Complete Pathway Reconstruction: Assembling the entire biosynthetic pathway in a heterologous host to enable scalable production of this compound and its engineered derivatives, overcoming the limitations of extraction from the native fungal source. rice.edu

Integration of Omics Technologies in this compound Research

The study of this compound is increasingly benefiting from the integration of "omics" technologies, which provide a holistic view of the biological systems involved in its production and activity.

Genomics: The starting point for understanding biosynthesis was the use of genomics. By sequencing the genome of Penicillium citrinum, researchers were able to identify the ctd and cnd gene clusters responsible for producing this compound. chemrxiv.orgnih.gov This genomic information is the foundation for all biosynthetic engineering efforts.

Metabolomics: Metabolomic techniques are crucial for tracking the production of this compound and its precursors. Isotope labeling studies, such as feeding the fungus with ¹³C-labeled precursors, have been used to trace the biogenesis of related alkaloids and confirm biosynthetic intermediates. nih.gov

Spatio-temporal Metabolomics: Advanced techniques like Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) have been used to visualize the distribution of metabolites during fungal interactions. This approach revealed that this compound is specifically produced in the confrontation zone between P. citrinum and other fungi, providing direct evidence of its role in microbial chemical warfare. scispace.com

Transcriptomics and Proteomics: While not yet extensively reported for this compound specifically, these technologies represent a clear future direction. Analyzing gene expression (transcriptomics) and protein levels (proteomics) under different conditions can help identify regulatory elements that control the biosynthetic pathway and discover the molecular targets of this compound in target cells.

The integration of these omics platforms will be essential for tackling key research challenges. For example, a multi-omics approach combining genomics, transcriptomics, and metabolomics can fully elucidate the regulatory networks governing this compound production, enabling rational strategies to enhance its yield. biorxiv.org Similarly, chemoproteomics can be a powerful tool for identifying the direct protein targets of this compound in cancer cells, clarifying its mechanism of action.

Potential Research Applications of this compound Beyond Traditional Bioactivity Screening

The value of this compound research extends beyond the direct therapeutic potential of the molecule itself. The challenges posed by its complex structure and biosynthesis have made it a catalyst for innovation in several fields.

A Tool for Chemical Synthesis: The complex, densely functionalized structure of this compound serves as an ideal platform for developing and validating new synthetic methodologies. nih.govjohnwoodgroup.com Its total synthesis has driven progress in areas like asymmetric catalysis, C-H functionalization, and cascade reactions, providing new tools that are broadly applicable in organic chemistry. nih.govjohnwoodgroup.com

Source of Novel Biocatalysts: The enzymes discovered from the this compound biosynthetic pathway represent a valuable toolkit for green chemistry and pharmaceutical production. futurity.org The enzyme CtdE, which stereoselectively forms the 3S-spirooxindole ring at room temperature, and CtdY, which cleaves a robust amide bond, are remarkable biocatalysts with potential for industrial applications in synthesizing complex pharmaceutical scaffolds. nih.govfuturity.orgrice.edu

A Probe for Microbial Ecology: The discovery that this compound is involved in the chemical warfare between competing fungi positions it as a useful molecular probe for studying microbial ecology. scispace.combohrium.com Investigating its role in mediating interactions within complex microbial communities can provide insights into the chemical language of nature and may lead to new strategies for controlling pathogenic fungi in agriculture or medicine.

Future research will likely see this compound and its biosynthetic machinery used in these broader contexts. Its complex scaffold could be used as a starting point for developing molecular probes or libraries of compounds for chemical biology. The continued study of its biosynthesis is expected to yield more unique enzymes with novel catalytic functions, expanding the toolbox for synthetic biology and biocatalysis.

Q & A

Q. What are the primary methods for structural characterization of Citrinadin A in academic research?

this compound's structural elucidation relies on advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), circular dichroism (CD) spectroscopy, and X-ray crystallography. For example, stereochemical confirmation of synthetic intermediates was achieved via X-ray crystallography, resolving ambiguities in earlier structural assignments . NMR data comparison with reported spectra (e.g., bis-hydrochloride salt) further validates structural identity .

Q. What are the key steps in the enantioselective total synthesis of this compound?

The synthesis involves iterative coupling and functionalization steps:

  • Spirooxindole core construction : Sonogashira coupling of spirooxindole with 3-methylbut-1-yne to install alkyne side chains.
  • Diastereoselective epoxidation : Using Enders' method for α,β-unsaturated ketones to achieve a 5:1 diastereomeric ratio .
  • Stereochemical validation : CD spectra and crystallographic data confirm the revised stereochemistry, contrasting earlier proposals .

Q. How do researchers ensure the purity and identity of synthetic this compound intermediates?

Purity is confirmed via high-performance liquid chromatography (HPLC), while identity is validated through:

  • Spectroscopic consistency : Matching ¹H/¹³C NMR shifts with literature data.
  • Crystallographic analysis : Absolute configuration determination via X-ray diffraction .
  • Comparative CD spectroscopy : Aligning synthetic product spectra with reported data for (−)-citrinadin A .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound?

Contradictions arise from misinterpretation of spectral data. To resolve them:

  • Synthetic replication : Total synthesis with revised stereochemical assignments (e.g., reversing core stereocenters) followed by CD/NMR comparison.
  • Crystallographic evidence : Unambiguous X-ray structures of intermediates to validate configurations .
  • Cross-validation with related compounds : Comparing data with structurally similar alkaloids like citrinadin B to identify inconsistencies .

Q. What methodological challenges arise in optimizing synthetic pathways for this compound?

Key challenges include:

  • Side-chain installation : Initial failures in carbonylative cross-coupling necessitated stepwise Sonogashira coupling and gold-promoted oxidation .
  • Diastereoselectivity : Achieving high epoxidation selectivity required tailored catalysts (e.g., Enders' method) .
  • Scalability : Multi-step sequences (20 steps total) demand rigorous intermediate purification to prevent yield loss .

Q. How should researchers analyze contradictory data in this compound studies?

Follow a systematic approach:

  • Hypothesis testing : Compare synthetic products' spectra with literature to identify discrepancies.
  • Root-cause analysis : Investigate whether contradictions stem from instrumental error, sample impurities, or misassignment.
  • Peer validation : Collaborate with independent labs to reproduce results .

Q. What strategies are effective for comparative studies between this compound and its analogs (e.g., Citrinadin B)?

  • Stereochemical alignment : Use shared intermediates in synthesis to highlight configuration differences.
  • Biological activity correlation : Compare cytotoxicity profiles to assess structure-activity relationships (SAR).
  • Computational modeling : Predict electronic and steric effects of structural variations on reactivity .

Q. How is diastereoselectivity achieved in the epoxidation of this compound’s enone moiety?

The Enders' method employs chiral catalysts to induce asymmetry, favoring one transition state. For this compound, this yielded an 81% yield with 5:1 diastereomeric ratio, validated by NMR and CD analysis .

Methodological Guidelines

  • Experimental design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research significance .
  • Data interpretation : Use triangulation (spectral, synthetic, and crystallographic data) to enhance validity .
  • Literature integration : Critically review prior work to identify gaps and avoid redundant hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.